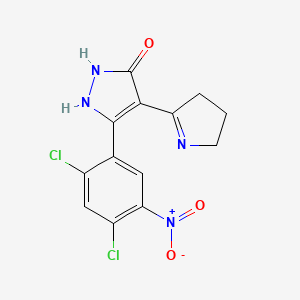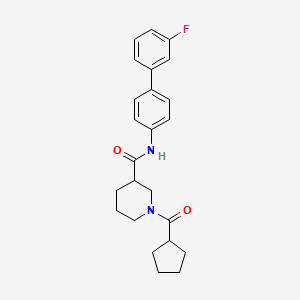
5-(2-aminoethyl)-4-(5-fluoro-2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
説明
5-(2-aminoethyl)-4-(5-fluoro-2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, commonly known as FET, is a small molecule that has gained significant attention in the scientific community due to its unique chemical structure and potential applications. FET is a triazole derivative that has been shown to possess potent biological activity, making it an attractive candidate for further investigation.
作用機序
The mechanism of action of FET involves its interaction with GABA receptors in the brain. Specifically, FET binds to the benzodiazepine site on GABA receptors, which leads to increased activity of these receptors. This results in an overall increase in GABAergic neurotransmission, which can have a variety of effects on brain function.
Biochemical and Physiological Effects:
FET has been shown to have a number of biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant activity. These effects are likely due to the increased activity of GABA receptors in the brain, which can lead to a decrease in neuronal excitability and an overall calming effect.
実験室実験の利点と制限
One of the main advantages of using FET in lab experiments is its high selectivity for GABA receptors. This makes it a useful tool for investigating the function of these receptors in both healthy and diseased states. However, one limitation of FET is its relatively short half-life, which can make it difficult to use in certain experiments.
将来の方向性
There are many potential future directions for research involving FET. One area of interest is the development of new drugs that target GABA receptors using FET as a lead compound. Additionally, FET could be used in combination with other compounds to investigate the role of GABA receptors in various disease states, such as epilepsy and anxiety disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of FET, as well as its potential limitations and drawbacks.
科学的研究の応用
FET has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research involves the use of FET as a tool for studying the role of GABA receptors in the brain. FET has been shown to selectively bind to GABA receptors, making it a useful probe for investigating the function of these receptors in both healthy and diseased states.
特性
IUPAC Name |
3-(2-aminoethyl)-4-(5-fluoro-2-methylphenyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4O/c1-7-2-3-8(12)6-9(7)16-10(4-5-13)14-15-11(16)17/h2-3,6H,4-5,13H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMBVLGKEIGRIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)N2C(=NNC2=O)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-N-[2-(3-methylpiperidin-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B3848843.png)
![N~4~-[3-(1H-imidazol-1-yl)propyl]-6-isopropoxypyrimidine-2,4-diamine](/img/structure/B3848847.png)

![3-(1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B3848863.png)
![[1-[4-(4-chlorophenyl)butanoyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B3848865.png)
![1-[2-(allyloxy)benzoyl]-4-{[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methyl}piperidine](/img/structure/B3848891.png)
![2,5-dimethyl-3-(4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B3848899.png)
![N-cyclopropyl-N-ethyl-4-{[(4-methylphenyl)amino]methyl}benzamide](/img/structure/B3848907.png)
![ethyl 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B3848922.png)
![2-(3-methoxybenzyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine](/img/structure/B3848927.png)
![3-{2-oxo-2-[2-(2-pyridin-2-ylethyl)piperidin-1-yl]ethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B3848929.png)
![2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]acetamide](/img/structure/B3848933.png)

![2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-{[1-(4-morpholinyl)cyclopentyl]methyl}acetamide](/img/structure/B3848938.png)